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Compound Name:
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CAS No.: 70786-42-4

Cat. No.: B1621372

Get Quote

Executive Summary & Application Context

3-(2-Methoxyphenoxy)propanenitrile (MPPN) is a critical intermediate in the synthesis of the
beta-blocker Carvedilol. It is synthesized via the Michael addition of Guaiacol (2-
methoxyphenol) to Acrylonitrile.

In pharmaceutical process development, the primary analytical challenge is distinguishing
MPPN from unreacted Guaiacol and potential side-products (e.g., dimerized acrylonitrile or O-
alkylated isomers). This guide provides a definitive GC-MS fragmentation analysis to facilitate
precise impurity profiling, comparing MPPN against its structural precursors and analogs.

Experimental Protocol: GC-MS Configuration

To replicate the fragmentation patterns described below, the following instrument parameters
are recommended. This protocol ensures sufficient thermal energy for ionization while
preventing thermal degradation prior to the source.
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Parameter Setting Rationale
DB-5ms or equivalent (30m x Low-bleed, non-polar phase
Column _ .
0.25mm, 0.25um) ideal for aromatic ethers.
) Helium (1.0 mL/min, constant Standard for optimal
Carrier Gas ) o
flow) separation efficiency.
Ensures rapid volatilization of
Inlet Temp 250°C o ) )
the nitrile without pyrolysis.
o ) Prevents column overload;
Injection Mode Split (10:1) ) ]
MPPN is easily detectable.
60°C (1 min)
Fast ramp separates the
Oven Program 20°C/min volatile Guaiacol from the

280°C (5 min)

heavier MPPN.

lon Source

Electron Impact (El), 70 eV

Standard energy for
reproducible spectral libraries
(NIST).

Source Temp

230°C

Prevents condensation of the

polar nitrile tail.

Scan Range

m/z 40 — 350

Captures the molecular ion

and low-mass nitrile fragments.

Fragmentation Analysis: Mechanism & Pathway[1]

The mass spectrum of 3-(2-Methoxyphenoxy)propanenitrile is dominated by a "Retro-

Michael" fragmentation. Under electron impact (70 eV), the ether linkage is the primary site of

lability.

Key Fragmentation Events

e Molecular lon ([M]+, m/z 177): The parent ion is visible but typically of low intensity (<10%).
The presence of the electronegative nitrile and oxygen atoms destabilizes the molecular ion,
promoting rapid fragmentation.
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e The Base Peak (m/z 124) - Retro-Michael Cleavage: The most dominant feature (100%
relative abundance) is the ion at m/z 124.

o Mechanism: A Hydrogen rearrangement (McLafferty-like) occurs where a hydrogen atom
from the propyl chain transfers to the phenoxy oxygen, followed by the cleavage of the C-
O bond.

o Result: This expels a neutral acrylonitrile molecule (Mass 53) and leaves the radical cation
of Guaiacol (m/z 124).

o Diagnostic Value: The presence of m/z 124 confirms the "guaiacol” core is intact.

e Secondary Fragmentation (m/z 109): The m/z 124 ion further fragments by losing a methyl
group (-CH3, Mass 15) from the methoxy substituent.

o This confirms the ortho-methoxy substitution pattern.

 Nitrile Fragment (m/z 54): A minor pathway involves the cleavage of the phenoxy-alkyl bond
without H-transfer, yielding the cyanoethyl cation (+CH2CH2CN) at m/z 54.

Visualization: Fragmentation Pathway[2]

Retro-Michael Base Peak -CH3 (15 Da Phenoxy Cation
Cleavage [Guaiacol]+. m/z 124 [M-CH3]+ m/z 109
Parent lon El (70eV H-Transfer

[M]+ m/z 177 Transition State /== ---——_____ Neutral Loss

Acrylonitrile (53 Da)

Click to download full resolution via product page

Figure 1: The dominant Retro-Michael fragmentation pathway of MPPN yielding the Guaiacol
radical cation.

Comparative Performance Guide
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To validate the identity of MPPN, it must be compared against its specific structural analogs.

The table below highlights the "Fingerprint lons" that distinguish MPPN from its starting

material and a non-methoxylated analog.

Table 1: Spectral Fingerprint Comparison

Key
Molecular Base Peak . .
Compound Structure Diagnostic
lon (m/z) (100%)
Fragments

Distinguishi
ng Feature

MPPN Guaiacol-

o 177 124 109, 177, 54
(Target) Ether-Nitrile

m/z 177 is
the only
unique
identifier; the
spectrum
looks
identical to
Guaiacol
below m/z
124.

2-
Methoxyphen 124 124 109, 81, 53

ol

Guaiacol

(Precursor)

Absence of
177.
Retention
time will be
significantly
earlier than
MPPN.

3_
Phenol-Ether-
Phenoxyprop o 147 94 77, 147
o Nitrile
anenitrile

Base peak
shifts to 94
(Phenol).
Lacks the
109 fragment

(no methoxy

group).

Analytical Logic for Impurity Profiling
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o Retention Time (RT): Guaiacol elutes much earlier than MPPN due to the lack of the nitrile

chain and lower MW.

e Spectral Masquerading: Because MPPN fragments so efficiently back to Guaiacol (m/z 124),
a low-quality mass spectrum of MPPN can be mistaken for Guaiacol.

o Critical Check: You must zoom in on the high-mass region to identify the small molecular
ion at m/z 177. If 177 is absent, the peak is likely unreacted Guaiacol.

Workflow: Impurity Identification Strategy

This workflow outlines the logic for confirming MPPN purity in a reaction mixture.
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Figure 2: Decision logic for distinguishing MPPN from Guaiacol in reaction mixtures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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